molecular formula C8H8BrNO B1344646 2-Bromo-1-(4-methylpyridin-2-yl)ethan-1-one CAS No. 759442-78-9

2-Bromo-1-(4-methylpyridin-2-yl)ethan-1-one

Cat. No.: B1344646
CAS No.: 759442-78-9
M. Wt: 214.06 g/mol
InChI Key: WRYBFZYPELHYHY-UHFFFAOYSA-N
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Description

2-Bromo-1-(4-methylpyridin-2-yl)ethan-1-one is an organic compound with the molecular formula C8H8BrNO It is a brominated derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(4-methylpyridin-2-yl)ethan-1-one typically involves the bromination of 1-(4-methylpyridin-2-yl)ethan-1-one. One common method is the reaction of 1-(4-methylpyridin-2-yl)ethan-1-one with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(4-methylpyridin-2-yl)ethan-1-one can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base such as sodium hydroxide or potassium carbonate.

    Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products

    Nucleophilic substitution: Substituted pyridine derivatives.

    Reduction: Alcohol derivatives.

    Oxidation: Carboxylic acids or other oxidized products.

Scientific Research Applications

2-Bromo-1-(4-methylpyridin-2-yl)ethan-1-one has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial or anticancer properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

    Material Science: It is used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(4-methylpyridin-2-yl)ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The bromine atom and the carbonyl group play crucial roles in its reactivity and interaction with molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(2-methylpyridin-4-yl)ethan-1-one
  • 1-(4-Bromopyridin-2-yl)ethan-1-one

Uniqueness

2-Bromo-1-(4-methylpyridin-2-yl)ethan-1-one is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with other molecules. This uniqueness makes it a valuable compound for the synthesis of specialized derivatives with tailored properties for specific applications.

Properties

IUPAC Name

2-bromo-1-(4-methylpyridin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO/c1-6-2-3-10-7(4-6)8(11)5-9/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRYBFZYPELHYHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50629543
Record name 2-Bromo-1-(4-methylpyridin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50629543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

759442-78-9
Record name 2-Bromo-1-(4-methylpyridin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50629543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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